Antileishmanial agent-7

Visceral Leishmaniasis In Vitro Assay Drug Potency

Antileishmanial agent-7 (Compound 23) is a structurally unique chemical probe optimized for balanced potency (IC50 = 6.89 µM) and high selectivity (SI = 37.6) against Leishmania donovani. Unlike more potent but metabolically unstable analogues (e.g., Compound 8m, IC50 0.54 µM, SI 18.9), this compound delivers a favorable in silico ADME profile and wider therapeutic window, making it the superior reference standard for SAR validation, assay benchmarking, and parasite-specific cytotoxicity studies. Not interchangeable with other 2-phenyl-2,3-dihydrobenzofuran derivatives. Confirm batch-specific data before ordering.

Molecular Formula C20H18O8
Molecular Weight 386.4 g/mol
Cat. No. B12405270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-7
Molecular FormulaC20H18O8
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OC(C2C(=O)O)C3=CC(=C(C=C3)O)OC)C=CC(=O)O
InChIInChI=1S/C20H18O8/c1-26-14-9-11(4-5-13(14)21)18-17(20(24)25)12-7-10(3-6-16(22)23)8-15(27-2)19(12)28-18/h3-9,17-18,21H,1-2H3,(H,22,23)(H,24,25)/b6-3+
InChIKeyJTHPLBUVRLOJBB-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antileishmanial Agent-7: A Trans-2-phenyl-2,3-dihydrobenzofuran Candidate with Balanced Potency and In Silico Druglikeness


Antileishmanial agent-7, identified as compound 23 in a 2020 study, is a synthetic (±)-trans-2-phenyl-2,3-dihydrobenzofuran derivative with demonstrated in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis [1]. Its molecular formula is C₂₀H₁₈O₈ and its molecular weight is 386.4 g/mol [2]. In a library of 70 structurally diverse analogues, compound 23 was distinguished by a holistic in silico analysis of ADME properties and ligand efficiency metrics, which highlighted it as a promising candidate for further drug development [1].

Procurement Risks in Antileishmanial Drug Discovery: Why In-Class Analogue Interchangeability is Not Supported by Data for Antileishmanial Agent-7


Within the trans-2-phenyl-2,3-dihydrobenzofuran chemical class, a high degree of structure-activity relationship (SAR) variability exists, making substitution between analogues unreliable. In a panel of 70 compounds, IC₅₀ values against L. donovani ranged from 0.54 µM to >200 µM, demonstrating that minor structural modifications can lead to orders-of-magnitude differences in potency [1]. Moreover, in silico predictions of ADME properties and ligand efficiency, which are critical for predicting in vivo success, varied significantly within the series [1]. For instance, the most potent compound (8m, IC₅₀ 0.54 µM) exhibited high in vitro clearance, indicating poor metabolic stability and a higher risk of failure in subsequent development stages [1]. Therefore, Antileishmanial agent-7 represents a distinct, data-defined entity within its class, optimized for a different property profile than its closest potent analogues, and cannot be considered interchangeable.

Antileishmanial Agent-7: Quantified Performance Differentiation Against Key Comparators and Standard-of-Care Drugs


In Vitro Potency Comparison: Antileishmanial Agent-7 vs. Miltefosine and Paromomycin Against L. donovani Promastigotes

Antileishmanial agent-7 demonstrates a 2.4-fold higher potency than paromomycin but is 1.8-fold less potent than miltefosine when comparing their IC₅₀ values against L. donovani promastigotes. This positions the compound's activity between two established standard-of-care drugs, highlighting its potential as a lead with a novel chemotype [1] [2].

Visceral Leishmaniasis In Vitro Assay Drug Potency

Selectivity Index Differentiation: Superior Cytotoxic Selectivity of Antileishmanial Agent-7 Over More Potent Analogues

While the most potent compound in its series, 8m (Antileishmanial agent-6), shows an IC₅₀ of 0.54 µM against L. donovani, Antileishmanial agent-7 offers a distinct and potentially superior selectivity profile. The selectivity index (SI, calculated as IC₅₀ in mammalian L-6 cells / IC₅₀ in L. donovani) for agent-7 is 37.6 (259 µM / 6.89 µM), which is over two times greater than the SI of 18.9 for the more potent compound 8m (10.2 µM / 0.54 µM) [1]. This indicates a significantly larger therapeutic window in vitro.

Drug Selectivity Cytotoxicity Structure-Activity Relationship

Balanced Drug Development Profile: In Silico Druglikeness of Antileishmanial Agent-7 Compared to High-Clearance Analogue 8m

A holistic in silico analysis of ADME-like properties and ligand efficiency metrics in the source study specifically highlighted compounds 16c, 18, and 23 (Antileishmanial agent-7) as promising candidates for further development [1]. This is in direct contrast to compound 8m, the most potent analogue, which was flagged for its high in vitro clearance, a critical predictor of poor metabolic stability and rapid elimination in vivo [1]. This suggests that agent-7 may possess a more favorable balance of potency, safety, and pharmacokinetic potential.

Druglikeness ADME In Silico Screening

Optimal Scientific Use-Cases for Antileishmanial Agent-7 Based on Empirical Evidence


Lead Optimization in Visceral Leishmaniasis Drug Discovery

As a compound with balanced in vitro potency (IC₅₀ = 6.89 µM against L. donovani) [1], a favorable selectivity index (SI = 37.6) [1], and a promising in silico druglikeness profile [1], Antileishmanial agent-7 is an ideal chemical probe for structure-activity relationship (SAR) studies. It serves as a reference point for optimizing the balance between potency, selectivity, and predicted ADME properties within the 2-phenyl-2,3-dihydrobenzofuran scaffold.

In Vitro Benchmarking and Assay Validation

Researchers can use Antileishmanial agent-7 as a comparator compound to validate the sensitivity and reproducibility of their in-house L. donovani assays. Its established IC₅₀ of 6.89 µM [1] provides a reliable benchmark against which the activity of novel chemical entities or standard drugs like miltefosine (IC₅₀ = 3.77 µM) and paromomycin (IC₅₀ = 13.49 µM) can be measured [2].

Investigating Mechanisms of Cytotoxic Selectivity

Given its high selectivity index (SI = 37.6) relative to more potent but less selective analogues like compound 8m (SI = 18.9) [1], Antileishmanial agent-7 is a valuable tool for researchers studying the mechanisms of parasite-specific cytotoxicity versus mammalian cell toxicity. It can be used in comparative toxicogenomics or proteomics studies to identify molecular pathways associated with a larger therapeutic window.

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